

An In-depth Technical Guide to the Thermochemical Properties of Bromotrichloromethane (CBrCl₃)

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Compound of Interest

Compound Name: Bromotrichloromethane

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This technical guide provides a comprehensive overview of the core thermochemical properties of **bromotrichloromethane** (CBrCl₃). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental methodologies for key measurement techniques are also provided to offer insight into the data's origins.

Core Thermochemical Data

The thermochemical properties of CBrCl₃ are crucial for understanding its behavior in chemical reactions, including its stability and reactivity. The following tables summarize key quantitative data for this compound.

Property	Value	Units	Reference(s)
Standard Enthalpy of Formation (Gas)			
$\Delta_f H^\circ(298.15\text{ K})$	-39.07 ± 0.54	kJ/mol	[1]
$\Delta_f H^\circ(0\text{ K})$	-29.92	kJ/mol	[1]
Molecular Weight	198.27	g/mol	[2][3]
Boiling Point	105	°C	[2][4]
Melting Point	-6	°C	[2][4]
Density	2.012	g/mL at 25 °C	[4]

Table 1: Fundamental Thermochemical and Physical Properties of CBrCl₃

Property	Value	Units	Reference(s)
C-Br Bond			
Dissociation Energy (D ₀)	55.7 ± 1	kcal/mol	[5][6]
C-Cl Bond			
Dissociation Energy (assumed)	70.4 ± 1	kcal/mol	[5]

Table 2: Bond Dissociation Energies in CBrCl₃

Heat capacity and entropy are fundamental thermodynamic properties that describe how a substance absorbs and stores thermal energy. The heat capacity of CBrCl₃ has been measured over a range of temperatures, revealing important information about its phase transitions.

Temperature (K)	Molar Heat Capacity (C _p)	Units	Phase/Transition	Reference(s)
6 - 305	Measured	J K ⁻¹ mol ⁻¹	Solid/Liquid	[7]

Table 3: Heat Capacity Data for CBrCl₃

Transition	Temperature (K)	ΔS (Entropy Change)	Units	Reference(s)
Normal Crystalline to Plastic Crystalline	238.19	19.40	J K ⁻¹ mol ⁻¹	[7]
Plastic Phase Transition	259.34	2.03	J K ⁻¹ mol ⁻¹	[7]
Plastic Crystalline to Liquid	267.9	7.59	J K ⁻¹ mol ⁻¹	[7]

Table 4: Entropy of Phase Transitions for CBrCl₃

Experimental Protocols

The determination of the thermochemical properties of CBrCl₃ relies on sophisticated experimental techniques. The following sections provide a detailed overview of the methodologies used to obtain the data presented above.

Adiabatic Calorimetry for Heat Capacity and Entropy Measurements

Adiabatic calorimetry is a precise method used to measure the heat capacity of a substance as a function of temperature. By maintaining a near-zero temperature difference between the sample cell and its surroundings, heat leaks are minimized, allowing for accurate determination of the heat absorbed by the sample.

Experimental Setup:

- **Calorimeter:** A twin-cell type adiabatic calorimeter is often employed. One cell contains the CBrCl₃ sample, while the other serves as a reference and is typically evacuated.[8]

- **Adiabatic Shields:** The cells are housed within adiabatic shields. The temperature of these shields is meticulously controlled to match the temperature of the sample cell, thereby preventing heat exchange with the surroundings.[8]
- **Heating Elements:** A constant current is supplied to a heater in the reference cell, while the power to the heater in the sample cell is adjusted to maintain a minimal temperature difference between the two cells.[8]
- **Temperature and Pressure Measurement:** High-precision platinum resistance thermometers are used to measure the temperature of each cell. Pressure is monitored using a quartz crystal transducer.[8]
- **Vacuum:** The entire assembly is kept under a high vacuum to further minimize heat transfer by convection and conduction.[8]

Procedure:

- **Sample Preparation:** A purified sample of CBrCl_3 is loaded into the sample cell. The cell is then sealed and placed in the calorimeter.
- **Thermal Equilibration:** The system is brought to the desired starting temperature and allowed to equilibrate.
- **Heating:** A known amount of electrical energy is supplied to the sample heater, causing a gradual increase in the sample's temperature.
- **Data Acquisition:** The temperature of the sample is continuously monitored as a function of the energy input.
- **Phase Transitions:** As the sample undergoes phase transitions (e.g., solid-solid or solid-liquid), the energy input is measured without a corresponding temperature change, allowing for the determination of the enthalpy of transition.
- **Data Analysis:** The heat capacity (C_p) is calculated from the measured heat input (dQ) and the corresponding temperature change (dT) using the relationship $C_p = (dQ/dT)$. The entropy of fusion is calculated from the enthalpy of fusion (ΔH_{fus}) and the melting temperature (T_{fus}) using the equation $\Delta S_{\text{fus}} = \Delta H_{\text{fus}} / T_{\text{fus}}$.

Photofragment Translational Spectroscopy for Bond Dissociation Energy Determination

Photofragment translational spectroscopy is a powerful technique for studying the dynamics of photodissociation and determining bond dissociation energies. The method involves breaking a molecule with a photon and then measuring the kinetic energy and angular distribution of the resulting fragments.

Experimental Setup:

- **Molecular Beam:** A beam of CBrCl_3 molecules is generated and collimated under high vacuum to ensure collision-free conditions.
- **Laser Source:** A pulsed laser, typically an excimer laser operating at a specific wavelength (e.g., 193 nm), is used to photodissociate the CBrCl_3 molecules.[\[5\]](#)
- **Interaction Region:** The molecular beam and the laser beam intersect at a right angle in the interaction region of the spectrometer.
- **Detector:** A detector, such as a mass spectrometer with a time-of-flight (TOF) analyzer, is positioned at a known distance from the interaction region. This detector is often rotatable to measure the angular distribution of the fragments.[\[5\]](#)

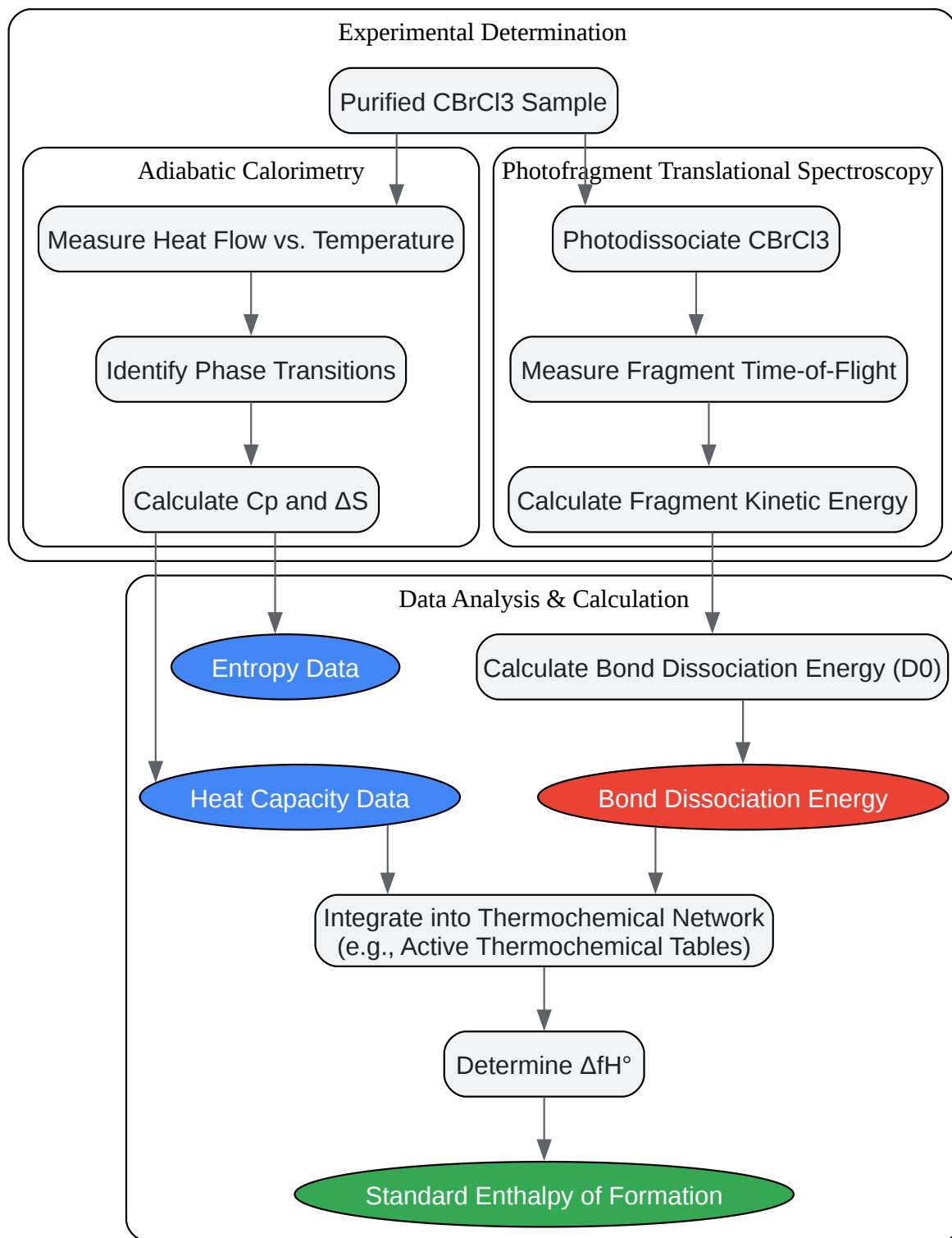
Procedure:

- **Photodissociation:** The pulsed laser fires, and a fraction of the CBrCl_3 molecules in the beam absorb a photon and dissociate into fragments (e.g., $\text{CCl}_3 + \text{Br}$ or $\text{CBrCl}_2 + \text{Cl}$).[\[5\]](#)
- **Fragment Flight:** The neutral fragments recoil from the interaction region with velocities determined by the energy released during dissociation.
- **Ionization:** After traveling a set distance, the fragments are ionized, typically by electron impact.
- **Detection:** The ionized fragments are then detected by the mass spectrometer. The time it takes for the fragments to travel from the interaction region to the detector (the time-of-flight) is measured.

- Data Analysis:
 - The translational (kinetic) energy of the fragments is calculated from their measured time-of-flight.
 - The total available energy for the fragments is the sum of the photon energy and the initial internal energy of the parent molecule.
 - The bond dissociation energy (D0) is then determined by subtracting the total translational energy of the fragments from the total available energy, according to the principle of energy conservation: $D0 = E_{\text{photon}} + E_{\text{internal}}(\text{parent}) - E_{\text{translational}}(\text{fragments})$.^[6]

Visualizations

The following diagram illustrates the logical workflow for the experimental determination and theoretical calculation of the thermochemical properties of CBrCl₃.



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Workflow for Determining Thermochemical Properties.

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